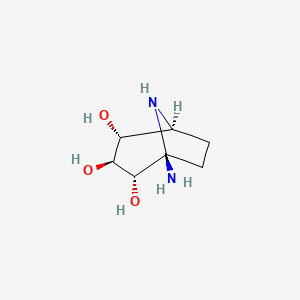

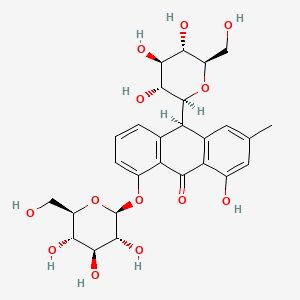

![molecular formula C21H22O11 B600330 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one CAS No. 122170-66-5](/img/structure/B600330.png)

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a complex organic molecule known for its diverse biological activities. It belongs to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to form the flavonoid core structure.

Glycosylation: The final step involves the glycosylation of the flavonoid core with a suitable sugar donor, such as glucose, in the presence of a glycosylation catalyst.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method offers advantages in terms of scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Ester and ether derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound is used as a model molecule in studies of flavonoid chemistry, including structure-activity relationships and reaction mechanisms.

Biology

In biological research, the compound is studied for its antioxidant and anti-inflammatory properties. It is used in assays to evaluate its potential as a therapeutic agent.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent. It is being investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.

Industry

In the food and cosmetics industries, the compound is used as a natural antioxidant and preservative. It is also incorporated into skincare products for its anti-aging properties.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. The anticancer activity involves the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

The unique combination of hydroxyl groups and glycosylation in (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

122170-66-5 |

|---|---|

Fórmula molecular |

C21H22O11 |

Peso molecular |

450.39 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.